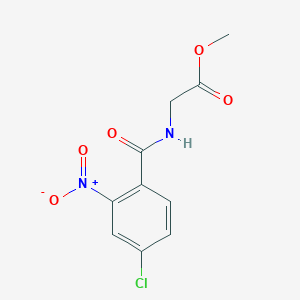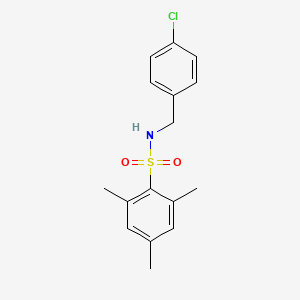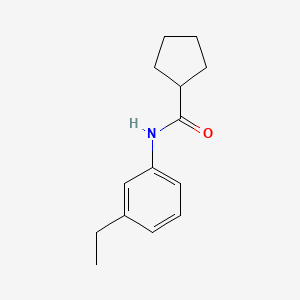![molecular formula C16H24N2O4S B5788702 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide, also known as MS-275, is a synthetic histone deacetylase (HDAC) inhibitor. It has been found to have potential therapeutic applications in cancer treatment, as well as in other diseases such as HIV and Alzheimer's.
Mécanisme D'action
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide is a HDAC inhibitor, meaning that it inhibits the activity of HDAC enzymes that remove acetyl groups from histone proteins. This results in an increase in histone acetylation, which can lead to changes in gene expression. 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of genes involved in these processes. It has also been found to reactivate latent HIV-1 expression by upregulating the expression of the viral promoter.
Biochemical and Physiological Effects:
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the reactivation of latent HIV-1 expression, and the improvement of cognitive function in a mouse model of Alzheimer's. It has also been found to upregulate the expression of genes involved in cell differentiation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide is that it is a selective HDAC inhibitor, meaning that it targets specific HDAC enzymes and does not affect others. This can be useful in lab experiments where specific HDAC enzymes need to be targeted. One limitation of 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide is that it can have off-target effects, meaning that it can affect other proteins besides HDAC enzymes. This can make it difficult to interpret results from lab experiments.
Orientations Futures
There are several future directions for research on 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide. One direction is to investigate its potential as a therapeutic agent in cancer treatment, particularly in combination with other drugs. Another direction is to investigate its potential as a therapeutic agent in HIV treatment, particularly in combination with other drugs. Additionally, further research is needed to understand the mechanisms by which 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide improves cognitive function in Alzheimer's and to investigate its potential as a therapeutic agent in the disease.
Méthodes De Synthèse
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and sulfuryl chloride. Other methods include the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and sodium hydride, or the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and lithium diisopropylamide.
Applications De Recherche Scientifique
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been shown to have potential therapeutic applications in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have potential applications in other diseases such as HIV and Alzheimer's. In HIV, 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to reactivate latent HIV-1 expression in vitro, suggesting that it may have potential as a therapeutic agent in HIV treatment. In Alzheimer's, 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to improve cognitive function in a mouse model of the disease.
Propriétés
IUPAC Name |
3-methyl-N-[4-(3-methylbutanoylsulfamoyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11(2)9-15(19)17-13-5-7-14(8-6-13)23(21,22)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHHXMTUPFCJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(3-methylbutanoylsulfamoyl)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)



![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)



![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)